Aldose Reductase (AR) Inhibition: Head-to-Head Comparison with Five Sulfonamide Analogs
In a controlled in vitro study, the target compound inhibited recombinant human aldose reductase (AR) with an IC50 of 62.72 μM. This activity was benchmarked directly against five other sulfonamide derivatives in the same assay [1]. The compound showed weaker inhibition than 5-bromo-N,N-dimethyl-2-methoxybenzenesulfonamide (IC50 = 35.00 μM) and 4-cyanobenzene-1-sulfonamide (IC50 = 49.28 μM), but stronger inhibition than the closely related 5-bromo-N-ethylpyridine-3-sulfonamide (IC50 = 69.00 μM) [1].
| Evidence Dimension | Inhibitory activity against recombinant human aldose reductase (AR) |
|---|---|
| Target Compound Data | IC50 = 62.72 μM |
| Comparator Or Baseline | 5-Bromo-N-ethylpyridine-3-sulfonamide: IC50 = 69.00 μM; 5-Bromo-2-methoxybenzene sulfonamide: IC50 = 53.07 μM; 5-Bromo-N,N-dimethyl-2-methoxybenzenesulfonamide: IC50 = 35.00 μM; 4-Cyanobenzene-1-sulfonamide: IC50 = 49.28 μM; N-Ethyltoluene-4-sulfonamide: IC50 = 49.30 μM |
| Quantified Difference | Target compound is 9.1% more potent than 5-Bromo-N-ethylpyridine-3-sulfonamide (closest structural analog); 44% less potent than the study's most active comparator (35.00 μM) |
| Conditions | Spectrophotometric assay using recombinant human AR enzyme; compounds tested in parallel under identical conditions |
Why This Matters
This head-to-head data provides a quantitative justification for selecting this specific 6-chloro-pyridine-3-sulfonamide over its 5-bromo-ethyl analog when moderate AR inhibitory potency is desired, ensuring a predictable experimental outcome.
- [1] Gürgün Albay (2022). Investigation of the inhibition effects of some sulfonamide derivative compounds on aldose reductase enzyme and investigation of enzyme-inhibitor interactions by molecular docking method. Master's Thesis, Iğdır University, Turkey. Tez No: 763595, pp. 29-32. View Source
